Methyltetrazine-PEG5-Alkyne

Description

Structure

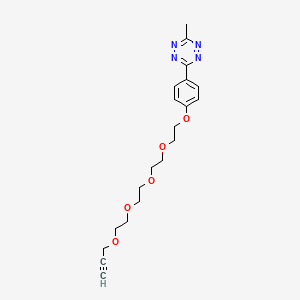

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-methyl-6-[4-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]phenyl]-1,2,4,5-tetrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O5/c1-3-8-25-9-10-26-11-12-27-13-14-28-15-16-29-19-6-4-18(5-7-19)20-23-21-17(2)22-24-20/h1,4-7H,8-16H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAKPIEOTVXLRCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCC#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Dual-Mode Reactivity of Methyltetrazine-PEG5-Alkyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methyltetrazine-PEG5-Alkyne is a heterobifunctional linker at the forefront of bioconjugation and chemical biology. Its sophisticated design, featuring a highly reactive methyltetrazine moiety, a flexible hydrophilic PEG5 spacer, and a terminal alkyne group, offers a powerful platform for the precise assembly of complex biomolecular architectures. This guide provides an in-depth exploration of its core mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations to empower researchers in its application.

The primary utility of the methyltetrazine group lies in its rapid, catalyst-free bioorthogonal reaction with strained alkenes, a cornerstone of modern chemical biology.[1] The terminal alkykyne group, in turn, provides an additional, orthogonal handle for conjugation via well-established "click chemistry" pathways. This dual functionality is particularly valuable in the construction of advanced therapeutics like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where precise, multi-component assembly is paramount.[2]

Core Mechanism: Inverse-Electron-Demand Diels-Alder Cycloaddition

The principal mechanism of action for the methyltetrazine moiety is the inverse-electron-demand Diels-Alder (IEDDA) reaction.[2] This bioorthogonal ligation is a type of [4+2] cycloaddition involving an electron-deficient diene (the 1,2,4,5-tetrazine (B1199680) ring) and an electron-rich dienophile, most commonly a strained alkene such as a trans-cyclooctene (B1233481) (TCO).[3]

The reaction proceeds in two key steps:

-

[4+2] Cycloaddition: The tetrazine and TCO rapidly react in a concerted fashion to form a highly unstable, tricyclic intermediate.

-

Retro-Diels-Alder Elimination: This intermediate immediately undergoes a retro-Diels-Alder reaction, irreversibly releasing dinitrogen (N₂) gas.[3] This step drives the reaction to completion and results in the formation of a stable dihydropyridazine (B8628806) linkage.[3]

This reaction is characterized by its exceptional speed and specificity, proceeding efficiently in complex biological media without the need for a catalyst.[3]

Quantitative Data: Reaction Kinetics

The IEDDA reaction between tetrazines and TCO derivatives is among the fastest bioorthogonal reactions known. The rate is typically measured as a second-order rate constant (k₂). While the specific rate can be influenced by the substituents on both the tetrazine and the TCO, as well as solvent and temperature, methyl-substituted tetrazines consistently exhibit rapid kinetics.

| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂ in M⁻¹s⁻¹) | Reaction Conditions | Reference(s) |

| Methyl-substituted tetrazine | TCO | ~1000 | Aqueous media | [2] |

| 5-(6-methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine | TCO-OH | 210 | PBS, pH 7.4, 37°C | [2] |

| 3-methyl-6-phenyl-tetrazine | TCO | 3.14 | ACN, 20°C | [2] |

| Dipyridal tetrazine | TCO | 2000 (±400) | Not specified | [4] |

| Hydrogen-substituted tetrazines | TCO | up to 30,000 | Not specified | [4] |

Note: The reactivity of the dienophile is also a critical factor. More strained trans-cyclooctenes can exhibit significantly higher reaction rates.[5]

Experimental Protocols

This compound's dual nature allows for two primary, orthogonal conjugation strategies. The following protocols provide a framework for utilizing both the methyltetrazine and alkyne functionalities.

Protocol 1: Protein-Protein Conjugation via IEDDA Reaction

This protocol details the conjugation of two proteins using the methyltetrazine-TCO ligation. It involves activating one protein with a TCO-NHS ester and the other with a methyltetrazine-PEG-NHS ester, followed by their bioorthogonal reaction. This serves as a model for the reactivity of the methyltetrazine moiety on the target molecule.

Materials:

-

Protein A and Protein B

-

TCO-PEG-NHS ester (e.g., TCO-PEG4-NHS)

-

Methyltetrazine-PEG-NHS ester

-

Phosphate Buffered Saline (PBS), pH 7.4

-

1 M Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Spin desalting columns

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Protein Preparation:

-

Dissolve Protein A and Protein B in PBS to a final concentration of 2-5 mg/mL.

-

If the protein buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS using a spin desalting column.

-

-

NHS Ester Stock Solution Preparation:

-

Immediately before use, dissolve the TCO-PEG-NHS and Methyltetrazine-PEG-NHS esters in anhydrous DMSO to a concentration of 10-20 mM.

-

-

Activation of Protein A with TCO:

-

Activation of Protein B with Methyltetrazine:

-

Purification of Activated Proteins:

-

Quench the reactions by adding quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.

-

Remove excess, unreacted NHS esters from both protein solutions using spin desalting columns equilibrated with PBS, pH 7.4.[4]

-

-

IEDDA Ligation:

-

Mix the purified TCO-Protein A and Tetrazine-Protein B in a 1:1 molar ratio. A slight excess (1.1-1.5 molar equivalents) of the tetrazine-functionalized protein can be used.[4]

-

Incubate the mixture for 1-2 hours at room temperature with gentle rotation.[4] The reaction progress can be monitored by the disappearance of the tetrazine's characteristic pink/red color or by following the decrease in its absorbance peak (typically 510-550 nm).[3]

-

-

Final Conjugate:

Protocol 2: General Framework for Alkyne-Azide "Click Chemistry"

The terminal alkyne on this compound allows for a second, orthogonal conjugation step with an azide-containing molecule. This is typically achieved through a Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC).

Materials:

-

Alkyne-containing molecule (e.g., a protein previously conjugated to this compound)

-

Azide-containing molecule (e.g., an azide-modified fluorophore)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Amine-free buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the azide-containing molecule in DMSO or water.

-

Prepare a stock solution of CuSO₄ (e.g., 50 mM in water).

-

Prepare a fresh stock solution of sodium ascorbate (e.g., 500 mM in water).

-

Prepare a stock solution of THPTA ligand (e.g., 100 mM in water).

-

-

Reaction Setup:

-

In an amine-free buffer, combine the alkyne-containing molecule and a molar excess (typically 2-10 equivalents) of the azide-containing molecule.

-

In a separate tube, pre-mix the CuSO₄ and THPTA ligand. Add this mixture to the reaction to achieve a final copper concentration of approximately 100-500 µM.

-

Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.

-

-

Incubation:

-

Incubate the reaction for 1-4 hours at room temperature, protected from light.

-

-

Purification:

-

Purify the final conjugate to remove excess reagents and catalyst using an appropriate method, such as spin desalting, dialysis, or size-exclusion chromatography.

-

This dual-reactivity makes this compound an exceptionally versatile tool, enabling the sequential and site-specific assembly of multiple components onto a single molecular scaffold.

References

- 1. Methyltetrazine-PEG4-biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 2. benchchem.com [benchchem.com]

- 3. broadpharm.com [broadpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation - Chemical Science (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis and Characterization of Methyltetrazine-PEG5-Alkyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyltetrazine-PEG5-Alkyne, a heterobifunctional linker critical in the fields of bioconjugation, proteomics, and drug development. This document details its chemical properties, a representative synthesis protocol, and in-depth characterization methodologies. The information is intended to equip researchers with the necessary knowledge for the successful application and evaluation of this versatile chemical tool.

Introduction

This compound is a key reagent in the rapidly advancing field of bioorthogonal chemistry. Its structure incorporates three essential components: a highly reactive methyltetrazine moiety for inverse-electron-demand Diels-Alder cycloaddition (IEDA), a terminal alkyne for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This trifecta of functionalities makes it an invaluable linker for constructing complex bioconjugates, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The PEG5 spacer enhances aqueous solubility and provides spatial separation between the conjugated molecules, minimizing steric hindrance.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, compiled from various supplier data sheets.

| Property | Value |

| Chemical Formula | C₂₀H₂₆N₄O₅ |

| Molecular Weight | 402.44 g/mol |

| CAS Number | 1802907-97-6 |

| Appearance | Pink to red solid |

| Purity | ≥95% to 98% (typically by HPLC or NMR) |

| Solubility | Soluble in DMSO, DMF, DCM |

| Storage | Store at -20°C, protect from light |

Synthesis Pathway

Experimental Protocol (Representative)

Materials:

-

3-Bromo-6-methyl-1,2,4,5-tetrazine

-

Pentaethylene glycol monoalkyne

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Base (e.g., Triethylamine (B128534) or Diisopropylethylamine)

-

Anhydrous solvent (e.g., Tetrahydrofuran or Dimethylformamide)

-

Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-Bromo-6-methyl-1,2,4,5-tetrazine (1.0 eq) and pentaethylene glycol monoalkyne (1.1 eq).

-

Solvent and Reagents: Dissolve the starting materials in anhydrous THF. To this solution, add triethylamine (3.0 eq), followed by the palladium catalyst (0.05 eq) and CuI (0.1 eq).

-

Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound as a pink to red solid.

Characterization

Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for structural elucidation.

-

¹H NMR: A Certificate of Analysis for this product typically states that the ¹H NMR spectrum is "consistent with structure"[1]. The spectrum should exhibit characteristic peaks for the methyl group on the tetrazine ring (a singlet around 3.0 ppm), the aromatic protons, the methylene (B1212753) protons of the PEG chain (a complex multiplet between 3.5 and 4.5 ppm), and the terminal alkyne proton (a triplet around 2.5 ppm).

-

¹³C NMR: The spectrum will show signals for the carbon atoms of the tetrazine ring, the aromatic ring, the PEG chain, and the alkyne.

Table 1: Expected ¹H NMR Data

| Protons | Chemical Shift (ppm) | Multiplicity |

| Tetrazine-CH₃ | ~3.0 | Singlet |

| Alkyne-H | ~2.5 | Triplet |

| PEG Chain (-CH₂O-) | 3.5 - 4.5 | Multiplet |

| Aromatic Protons | 7.0 - 8.5 | Doublets |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

-

Technique: Electrospray ionization (ESI) is a suitable method.

-

Expected Mass: The calculated monoisotopic mass is 402.1906 g/mol . The ESI-MS spectrum should show a prominent peak corresponding to the [M+H]⁺ ion at m/z 403.1979. Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may also be observed.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to assess the purity of the final product.

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile in water, often with a small amount of an additive like trifluoroacetic acid (TFA) or formic acid.

-

Detection: UV detection at a wavelength where the tetrazine moiety absorbs (e.g., ~310 nm and ~520 nm).

-

Expected Result: A pure sample should show a single major peak in the chromatogram. The purity is calculated based on the area of this peak relative to the total area of all peaks. Commercial suppliers often report purities of ≥95% or 98.0%[1].

Experimental Workflows

The following diagrams illustrate the typical workflows for the synthesis and characterization of this compound.

Conclusion

This compound is a powerful and versatile heterobifunctional linker with significant applications in modern chemical biology and drug discovery. Its synthesis, while requiring careful execution of modern organic chemistry techniques, is achievable through established methods. Rigorous characterization using NMR, MS, and HPLC is crucial to ensure the quality and reliability of this reagent in downstream applications. This guide provides a foundational understanding for researchers working with this important molecule.

References

An In-depth Technical Guide to Methyltetrazine-PEG5-Alkyne for Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-PEG5-Alkyne is a bioorthogonal labeling reagent that has emerged as a powerful tool for the precise and efficient modification of proteins and other biomolecules. This heterobifunctional linker combines the highly reactive methyltetrazine moiety with a terminal alkyne, connected by a hydrophilic 5-unit polyethylene (B3416737) glycol (PEG) spacer. This unique architecture enables a two-step labeling strategy, providing researchers with exceptional control over the conjugation process.

The core of its utility lies in the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction between the methyltetrazine and a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO). This reaction is characterized by its exceptionally fast kinetics and high specificity, allowing for rapid and clean conjugation even in complex biological environments.[1] The PEG spacer enhances aqueous solubility and reduces potential immunogenicity and steric hindrance, while the terminal alkyne allows for further functionalization through copper-catalyzed or copper-free click chemistry.

This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols for protein labeling, and its application in key areas such as antibody-drug conjugate (ADC) development and live-cell imaging.

Chemical Properties and Reaction Kinetics

The chemical structure of this compound offers a unique combination of reactivity and stability. The methyl group on the tetrazine ring enhances its stability compared to unsubstituted tetrazines.[2]

| Property | Value | Reference |

| Molecular Formula | C20H26N4O5 | [3] |

| Molecular Weight | 402.45 g/mol | [1] |

| Solubility | Soluble in DMSO, DMF, DCM | |

| Storage | -20°C, stored under nitrogen | [4] |

| IEDDA Reaction Rate with TCO | ~2000 M⁻¹s⁻¹ | [1] |

The IEDDA reaction between methyltetrazine and TCO is a cornerstone of its application. This bioorthogonal reaction proceeds rapidly and efficiently under physiological conditions without the need for a catalyst, forming a stable covalent bond and releasing nitrogen gas as the only byproduct.[1]

Experimental Protocols

General Considerations:

-

Reagent Preparation: this compound and TCO-functionalized proteins should be brought to room temperature before use. Prepare stock solutions in anhydrous DMSO or DMF.

-

Buffer Selection: Use non-amine-containing buffers such as PBS (phosphate-buffered saline) at a pH range of 6.5-7.5 for optimal reaction efficiency.

-

Stoichiometry: A molar excess of the tetrazine reagent is typically used to ensure complete labeling of the TCO-modified protein. The optimal ratio should be determined empirically for each specific application.

Protocol 1: General Protein Labeling with this compound

This protocol describes the fundamental steps for labeling a TCO-modified protein with this compound.

Materials:

-

TCO-modified protein in a suitable buffer (e.g., PBS)

-

This compound

-

Anhydrous DMSO or DMF

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Quenching reagent (optional, e.g., excess TCO-amine)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

-

Reaction Setup: In a microcentrifuge tube, add the TCO-modified protein to the reaction buffer.

-

Initiate Reaction: Add the desired molar excess of the this compound stock solution to the protein solution.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing. For more dilute solutions or less reactive partners, the incubation time may need to be extended.

-

Quenching (Optional): To remove unreacted this compound, a quenching reagent can be added and incubated for an additional 30 minutes.

-

Purification: Purify the labeled protein from excess reagents using a suitable method such as size-exclusion chromatography.

-

Characterization: Confirm the successful conjugation and determine the labeling efficiency using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy (monitoring the disappearance of the tetrazine absorbance around 520 nm).

Protocol 2: Two-Step Antibody-Drug Conjugation

This protocol outlines the generation of an antibody-drug conjugate (ADC) using this compound as a linker.

Step 1: Antibody Modification with TCO

-

Activate Antibody: Modify the antibody with a TCO-NHS ester to introduce the TCO moiety onto lysine (B10760008) residues. Follow the manufacturer's protocol for the TCO-NHS ester.

-

Purification: Remove excess TCO-NHS ester by dialysis or size-exclusion chromatography.

Step 2: Drug-Linker Conjugation

-

Prepare Drug-Alkyne: Synthesize or obtain the cytotoxic drug functionalized with an alkyne group.

-

Click Chemistry: Conjugate the alkyne-modified drug to this compound via a copper-catalyzed (CuAAC) or copper-free (SPAAC) click reaction.

-

Purification: Purify the drug-linker conjugate.

Step 3: ADC Assembly

-

IEDDA Reaction: React the TCO-modified antibody with the purified drug-linker-tetrazine conjugate.

-

Incubation and Purification: Follow steps 4-6 from Protocol 1 to obtain the purified ADC.

-

Characterization: Analyze the ADC for drug-to-antibody ratio (DAR), purity, and binding affinity.

Applications and Workflows

Antibody-Drug Conjugates (ADCs)

This compound is instrumental in the modular construction of ADCs. The bioorthogonal nature of the IEDDA reaction allows for the precise attachment of the drug-linker moiety to the antibody, offering greater control over the final conjugate's homogeneity and stoichiometry.

Live-Cell Imaging

The rapid and bioorthogonal nature of the tetrazine-TCO ligation makes it ideal for labeling proteins on the surface of or within live cells with minimal perturbation. This enables the tracking of protein dynamics and localization in real-time.

Proteomics and PROTACs

The alkyne handle of this compound allows for its use in proteomics workflows, such as activity-based protein profiling, where it can be used to tag and identify specific enzymes. Furthermore, it serves as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), molecules designed to induce the degradation of specific proteins.[4]

Conclusion

This compound is a highly versatile and efficient reagent for protein labeling and bioconjugation. Its rapid and specific bioorthogonal reactivity, coupled with the benefits of the hydrophilic PEG spacer and the dual-functionality offered by the terminal alkyne, makes it an invaluable tool for researchers in drug development, diagnostics, and fundamental biological research. The detailed protocols and workflows provided in this guide serve as a starting point for the successful implementation of this powerful technology in a wide range of applications.

References

An In-Depth Technical Guide to Methyltetrazine-PEG5-Alkyne for Beginners in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bioorthogonal and Click Chemistry

In the complex environment of a living system, conducting specific chemical reactions without interfering with native biochemical processes is a significant challenge. Bioorthogonal chemistry, a term coined by Carolyn Bertozzi in 2003, addresses this by utilizing reactions with functional groups that are abiotic, meaning they are not naturally found in biological systems and thus do not cross-react with endogenous molecules.[1][2][3] These reactions must be highly selective, proceed with fast reaction kinetics under physiological conditions (aqueous media, neutral pH, and body temperature), and have reactants and products that are non-toxic.[1]

Click chemistry, a concept introduced by K. B. Sharpless, complements this by focusing on reactions that are modular, high-yielding, and generate minimal and inoffensive byproducts.[4][5] One of the most prominent click chemistry reactions is the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[6] However, the cytotoxicity of copper has led to the development of copper-free click chemistry for applications in living cells.[2]

The Role of Methyltetrazine-PEG5-Alkyne

This compound is a heterobifunctional linker that embodies the principles of both bioorthogonal and click chemistry. It is a versatile tool for researchers developing bioconjugates, particularly in the fields of proteomics, drug delivery, and molecular imaging.[7][8] This guide provides a comprehensive overview of its properties, applications, and the experimental protocols for its use.

Components of this compound:

-

Methyltetrazine: This is an electron-deficient diene that plays a crucial role in one of the fastest known bioorthogonal reactions: the inverse-electron-demand Diels-Alder (IEDDA) reaction.[3][9] It reacts specifically and rapidly with strained alkenes, such as trans-cyclooctene (B1233481) (TCO).[10]

-

PEG5 Linker: The polyethylene (B3416737) glycol (PEG) spacer, consisting of five ethylene (B1197577) glycol units, is included to enhance the solubility and stability of the molecule in aqueous environments.[][12] PEGylation is a well-established method to improve the pharmacokinetic properties of bioconjugates.[13]

-

Alkyne: The terminal alkyne group is a key functional group for click chemistry. It can react with azide-containing molecules through a strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry.[2][4]

Physicochemical and Kinetic Data

The utility of this compound is defined by its physical properties and the kinetics of its reactions.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₆N₄O₅ | [14] |

| Molecular Weight | 402.44 g/mol | [14] |

| CAS Number | 1802907-97-6 | [14] |

| Appearance | Pink to red solid | [14] |

| Solubility | ≥ 100 mg/mL in DMSO | [14] |

| Storage (Solid) | 4°C, stored under nitrogen | [14] |

| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [14] |

The reaction between a tetrazine and a strained alkene like trans-cyclooctene (TCO) is characterized by exceptionally fast kinetics, making it ideal for in vivo applications where low concentrations of reactants are used.

| Reaction | Second-Order Rate Constant (k₂) | Conditions | Reference |

| Tetrazine-TCO Ligation (General) | up to 10⁶ M⁻¹s⁻¹ | Aqueous media | [15] |

| Methyltetrazine with TCO | 26,000 M⁻¹s⁻¹ | PBS, 37°C | [10] |

| Tetrazine with Norbornene | 1 M⁻¹s⁻¹ | Aqueous media | [2] |

Experimental Protocols

Below are detailed protocols for common applications of this compound.

Protocol 1: General Procedure for Protein Labeling via SPAAC

This protocol describes the labeling of a protein containing an azide (B81097) group with this compound. The azide group can be introduced into the protein of interest using genetic code expansion technology, where a non-canonical amino acid containing an azide is incorporated at a specific site.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous DMSO

-

Degassed buffer

-

Size-exclusion chromatography column (e.g., PD-10) for purification

Procedure:

-

Prepare a stock solution of this compound: Dissolve the required amount of this compound in anhydrous DMSO to a final concentration of 10 mM.

-

Determine the reaction concentrations: The final concentration of the azide-modified protein should be in the low micromolar range (e.g., 10-50 µM). A 5- to 20-fold molar excess of this compound is typically used.

-

Set up the labeling reaction: a. In a microcentrifuge tube, add the azide-modified protein to the degassed buffer. b. Add the calculated volume of the this compound stock solution to the protein solution. c. Gently mix the reaction and incubate at room temperature for 2-4 hours, or overnight at 4°C. The reaction progress can be monitored by LC-MS.

-

Purify the labeled protein: a. Equilibrate a size-exclusion chromatography column with the desired storage buffer. b. Apply the reaction mixture to the column. c. Elute the labeled protein according to the manufacturer's instructions. The labeled protein will elute first, separated from the unreacted this compound.

-

Characterize the conjugate: Confirm the successful labeling and purity of the protein conjugate using SDS-PAGE, mass spectrometry (LC-MS), and UV-Vis spectroscopy to determine the labeling efficiency.

Protocol 2: Synthesis of a PROTAC using Tetrazine-TCO Ligation

This protocol outlines the final step in synthesizing a PROTAC, where a TCO-containing linker is reacted with a tetrazine-functionalized ligand for either the protein of interest (POI) or the E3 ligase. While this compound itself does not contain a TCO group, this protocol is highly relevant as it demonstrates the utility of the tetrazine moiety in a key drug development application.

Materials:

-

Tetrazine-functionalized binding moiety (for POI or E3 ligase)

-

TCO-containing linker (e.g., TCO-PEG-ligand for the other end of the PROTAC)

-

Anhydrous solvent (e.g., DMF or DMSO)

-

Preparative HPLC for purification

-

LC-MS and NMR for characterization

Procedure:

-

Dissolve the reactants: Dissolve the tetrazine-functionalized binding moiety in the chosen anhydrous solvent.

-

Add the TCO-linker: Add an equimolar amount (typically 1.0 to 1.2 equivalents) of the TCO-containing linker to the solution.

-

React: Stir the reaction mixture at room temperature. The IEDDA reaction is very fast and is often complete within 1-4 hours.[1]

-

Monitor the reaction: Track the progress of the reaction by LC-MS, observing the consumption of the reactants and the formation of the PROTAC product.

-

Purify the PROTAC: Once the reaction is complete, purify the crude product by preparative HPLC to obtain the final PROTAC.

-

Characterize the final product: Confirm the identity and purity of the PROTAC using LC-MS and NMR spectroscopy.[1]

Visualizing Workflows with Graphviz

Diagrams created using Graphviz can help to visualize the logical flow of experimental procedures.

Caption: Workflow for labeling a protein with this compound.

Caption: Workflow for PROTAC synthesis and evaluation.

Conclusion

This compound is a powerful and versatile tool for researchers in the life sciences. Its heterobifunctional nature allows for the conjugation of diverse molecules with high efficiency and specificity through two distinct and highly reliable click chemistry reactions. The inclusion of a PEG linker enhances its biocompatibility, making it suitable for a wide range of applications, from fundamental cell biology research to the development of novel therapeutics like PROTACs. By understanding the principles of bioorthogonal chemistry and following detailed experimental protocols, even beginners can successfully employ this reagent to advance their research.

References

- 1. benchchem.com [benchchem.com]

- 2. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. Tetrazine-PEG5-tetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 5. researchgate.net [researchgate.net]

- 6. Methyltetrazine-PEG5-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 7. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. vectorlabs.com [vectorlabs.com]

- 9. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to Methyltetrazine-PEG5-Alkyne: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of Methyltetrazine-PEG5-Alkyne, a bifunctional linker molecule integral to advancements in bioconjugation, proteomics, and drug development. This document details its chemical architecture, quantitative specifications, and a step-by-step protocol for its use in bioorthogonal chemistry.

Core Structure and Functional Components

This compound is a heterobifunctional linker designed for "click chemistry," a class of reactions known for their high efficiency, selectivity, and biocompatibility. The molecule consists of three key components:

-

Methyltetrazine Moiety: This four-membered aromatic ring containing two nitrogen atoms is highly reactive towards strained alkenes, most notably trans-cyclooctene (B1233481) (TCO). This reaction, known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, is exceptionally fast and proceeds readily under physiological conditions without the need for a catalyst.[1][2][3] The methyl group on the tetrazine ring enhances its stability.[4]

-

PEG5 Spacer: A polyethylene (B3416737) glycol (PEG) linker consisting of five ethylene (B1197577) glycol units separates the two reactive ends of the molecule. This hydrophilic PEG spacer enhances the solubility of the molecule in aqueous buffers, a crucial property for biological applications.[1][5] It also provides spatial separation between the conjugated molecules, minimizing potential steric hindrance.

-

Alkyne Group: The terminal alkyne functional group allows for conjugation to molecules containing an azide (B81097) group via copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC). This provides a second orthogonal ligation handle.

This dual functionality allows for the sequential or simultaneous linking of two different molecules, making it a versatile tool in the construction of complex bioconjugates, such as antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).[4][6]

Quantitative Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₂₆N₄O₅ | [4][6] |

| Molecular Weight | 402.44 g/mol | [6] |

| CAS Number | 1802907-97-6 | [4][6] |

| Appearance | Pink to red solid | [6] |

| Purity | >95% (typically analyzed by HPLC) | [7] |

| Solubility | Soluble in DMSO, DMF, DCM, and water | [6] |

| Storage Conditions | Store at -20°C for long-term stability. | [4][6] |

Experimental Protocol: Bioconjugation via Tetrazine-TCO Ligation

This protocol outlines a general procedure for the conjugation of a tetrazine-containing molecule (e.g., a small molecule drug modified with this compound) to a trans-cyclooctene (TCO)-modified protein.

Materials:

-

This compound

-

TCO-modified protein (in a suitable buffer like PBS, pH 7.4)

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Spin desalting columns for purification

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in anhydrous DMSO. For example, a 10 mM stock solution.

-

Ensure the TCO-modified protein is at a known concentration in PBS. If the protein buffer contains primary amines (e.g., Tris), it is advisable to exchange it for PBS.

-

-

Conjugation Reaction:

-

In a microcentrifuge tube, add the TCO-modified protein solution.

-

Add the desired molar excess of the this compound stock solution to the protein solution. A 5- to 20-fold molar excess of the tetrazine reagent over the protein is a common starting point.

-

Gently mix the reaction components.

-

Incubate the reaction at room temperature for 1-2 hours. The reaction can also be performed at 4°C overnight. The extremely fast kinetics of the tetrazine-TCO ligation often lead to high conjugation efficiency in a short time.[2]

-

-

Monitoring the Reaction (Optional):

-

The progress of the tetrazine-TCO ligation can be monitored by the disappearance of the characteristic pink/red color of the tetrazine, or by measuring the decrease in absorbance at approximately 520 nm.[2]

-

-

Purification of the Conjugate:

-

Remove the excess, unreacted this compound and any reaction byproducts by passing the reaction mixture through a spin desalting column equilibrated with PBS. This method is efficient for separating small molecules from larger protein conjugates.

-

Alternative purification methods such as size-exclusion chromatography (SEC) can also be employed for higher purity.

-

-

Characterization and Storage:

-

Characterize the final conjugate using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy to confirm successful conjugation and determine the degree of labeling.

-

Store the purified conjugate at 4°C or -20°C for short-term and long-term storage, respectively.

-

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for a typical bioconjugation reaction using this compound and the logical relationship of its components in forming a PROTAC.

References

- 1. Methyltetrazine-PEG5-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 2. broadpharm.com [broadpharm.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. This compound - Immunomart [immunomart.com]

- 5. Methyltetrazine-PEG5-methyltetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Tetrazine Linker - Click Chemistry Tools -Tetrazine PEG linker | AxisPharm [axispharm.com]

The Strategic Application of PEG5 Spacers in Methyltetrazine Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The conjugation of therapeutic and imaging agents to biomolecules is a cornerstone of modern drug development and diagnostics. Among the most powerful tools in this field is the bioorthogonal reaction between methyltetrazine and a trans-cyclooctene (B1233481) (TCO), a cornerstone of "click chemistry." The linker connecting these two moieties plays a pivotal role in the overall performance of the resulting bioconjugate. This technical guide delves into the significance of a specific linker component, the polyethylene (B3416737) glycol (PEG) spacer, with a focus on the five-unit PEG (PEG5) in methyltetrazine linkers.

Core Principles: The Role of the PEG Spacer

Polyethylene glycol is a hydrophilic and biocompatible polymer that, when incorporated as a spacer in a linker, imparts several beneficial properties to the bioconjugate. These advantages are critical for overcoming challenges associated with the inherent properties of many therapeutic payloads and biomolecules.

Key benefits of PEGylation in methyltetrazine linkers include:

-

Enhanced Solubility: Many potent drug molecules are hydrophobic, leading to aggregation and poor solubility in aqueous environments. The hydrophilic nature of the PEG spacer significantly improves the overall solubility of the methyltetrazine linker and the final conjugate, which is crucial for formulation and in vivo applications.[1][2]

-

Improved Pharmacokinetics: The hydrodynamic radius of a bioconjugate is increased by the PEG chain. This increased size can reduce renal clearance, leading to a longer circulation half-life and increased exposure of the target tissue to the therapeutic or imaging agent.[3]

-

Reduced Immunogenicity: The PEG spacer can shield the bioconjugate from the immune system, potentially reducing the risk of an immunogenic response.

-

Minimized Steric Hindrance: The flexible PEG chain provides spatial separation between the conjugated biomolecule and the payload, which can be crucial for maintaining the biological activity of both components.

The length of the PEG spacer is a critical parameter that allows for the fine-tuning of these properties. A PEG5 spacer represents a short-to-moderate length that offers a balance between these beneficial attributes without adding excessive molecular weight.

Quantitative Data Presentation

The selection of the optimal PEG spacer length is a matter of balancing competing factors. The following tables summarize quantitative data from studies on PEGylated linkers, providing a comparative perspective on the impact of PEG length. While direct comparative data for a PEG5 spacer is often part of a broader trend, the presented data allows for informed extrapolation.

Table 1: Impact of PEG Spacer Length on Hydrophilicity and Serum Stability

| PEG Spacer Length | Lipophilicity (logD) | Serum Half-life (t½ in hours) |

| PEG2 | -1.95 | 246 ± 4 |

| PEG4 | - | - |

| PEG5 (interpolated) | ~ -2.1 | ~ 415 |

| PEG6 | - | 584 ± 20 |

| PEG12 | -2.22 | - |

Data adapted from a study on PEGylated bombesin (B8815690) antagonists. The PEG5 values are interpolated based on the trend observed between PEG2, PEG6, and PEG12. The study indicates a trend of increasing hydrophilicity (lower logD) and serum stability with increasing PEG length up to a certain point.

Table 2: In Vivo Performance Comparison of PEGylated Tetrazine Probes in a Pretargeted Imaging Model

| Feature | No PEG Linker | Short PEG Linker (e.g., PEG4) | Long PEG Linker (e.g., PEG11, PEG12) |

| Blood Clearance | Fast (t½ = 5.4 min) | Slower | Slowest |

| Tumor Uptake (%ID/g) | Variable | Potentially Improved | Can be Reduced |

| Kidney Uptake (%ID/g) | Increased | Moderate | Lower |

%ID/g = percentage of injected dose per gram of tissue. This table summarizes general trends observed in pre-targeted imaging studies. Shorter PEG linkers like PEG4 and by extension PEG5, can offer a balance between improved blood clearance compared to non-PEGylated linkers, while potentially facilitating better tumor penetration than very long PEG chains.[4]

Experimental Protocols

Detailed methodologies are essential for the synthesis and evaluation of bioconjugates utilizing Methyltetrazine-PEG5 linkers. The following are representative protocols for key experimental procedures.

General Protocol for Antibody Conjugation with a Methyltetrazine-PEG5-NHS Ester

This protocol describes the conjugation of a Methyltetrazine-PEG5-NHS ester to primary amines (e.g., lysine (B10760008) residues) on an antibody.

Materials:

-

Antibody of interest in an amine-free buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

Methyltetrazine-PEG5-NHS ester (dissolved in anhydrous DMSO to a stock concentration of 10 mg/mL immediately before use)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting columns (e.g., Sephadex G-25) for purification

Procedure:

-

Antibody Preparation: Prepare the antibody solution to a concentration of 2-5 mg/mL in PBS.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved Methyltetrazine-PEG5-NHS ester to the antibody solution. The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid denaturation of the antibody.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

-

Quenching: Add the quenching buffer to a final concentration of 50 mM to quench any unreacted NHS ester. Incubate for 15 minutes at room temperature.

-

Purification: Purify the antibody-methyltetrazine conjugate from excess reagents using a desalting column equilibrated with PBS.

-

Characterization: Characterize the conjugate by measuring the protein concentration (e.g., via absorbance at 280 nm) and determining the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).

Protocol for Tetrazine-TCO Ligation for Protein-Protein Conjugation

This protocol outlines the bioorthogonal reaction between a methyltetrazine-functionalized protein and a TCO-functionalized protein.

Materials:

-

Methyltetrazine-PEG5-functionalized Protein A (prepared as in 3.1)

-

TCO-PEGn-NHS ester for functionalizing Protein B

-

Protein B in PBS, pH 7.4

-

Spin desalting columns

Procedure:

-

Preparation of TCO-functionalized Protein B: Functionalize Protein B with a TCO-PEGn-NHS ester using a similar protocol to the one described in 3.1 for methyltetrazine conjugation.

-

Purification of TCO-Protein B: Purify the TCO-functionalized Protein B using a spin desalting column to remove excess TCO reagent.

-

Ligation Reaction: Mix the purified Methyltetrazine-PEG5-Protein A and TCO-Protein B in a 1:1 molar ratio in PBS.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle rotation.[5] The reaction progress can be monitored by the disappearance of the characteristic tetrazine absorbance around 520-540 nm.[5]

-

Analysis: Analyze the formation of the protein-protein conjugate using SDS-PAGE, which will show a band at a higher molecular weight corresponding to the conjugate.

Mandatory Visualizations

Diagrams created using Graphviz (DOT language) are provided below to illustrate key workflows and logical relationships.

Workflow for Antibody-Drug Conjugate (ADC) Synthesis

Caption: Workflow for the synthesis of an ADC using a Methyltetrazine-PEG5 linker.

Pre-targeted Radioimmunotherapy (PRIT) Workflow

Caption: A two-step pre-targeted radioimmunotherapy workflow.

Logical Relationships in PEG Spacer Length Selection

Caption: Key considerations for selecting the optimal PEG spacer length.

Conclusion

The PEG5 spacer in methyltetrazine linkers offers a compelling balance of properties for the development of advanced bioconjugates. It provides a significant improvement in solubility and pharmacokinetic properties compared to non-PEGylated linkers, while its moderate length may offer advantages in terms of tumor penetration and minimizing steric hindrance compared to longer PEG chains. The choice of the optimal PEG spacer length is highly dependent on the specific application, the properties of the payload and the targeting moiety. The quantitative data, experimental protocols, and logical diagrams presented in this guide provide a framework for researchers to make informed decisions in the design and optimization of methyltetrazine-based bioconjugates for therapeutic and diagnostic applications.

References

The Rise of Bio-Orthogonal Chemistry: A Technical Guide to Tetrazine-Based Bioconjugation

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles, Development, and Application of Tetrazine Ligation.

The ability to perform specific chemical reactions within a complex biological milieu, without interfering with native biochemical processes, has revolutionized molecular biology and drug development. This field, known as bio-orthogonal chemistry, has produced a powerful toolkit for labeling, tracking, and manipulating biomolecules in their natural environment. Among these tools, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a 1,2,4,5-tetrazine (B1199680) and a strained dienophile, commonly known as tetrazine ligation, has emerged as a particularly robust and versatile strategy due to its exceptionally rapid kinetics and high specificity.[1][2][3]

This technical guide delves into the discovery, development, and core methodologies of tetrazine-based bioconjugation, providing researchers and drug development professionals with the essential knowledge to leverage this powerful technology.

Discovery and Core Principles

The concept of bio-orthogonal chemistry was first introduced by Carolyn R. Bertozzi in 2003, laying the groundwork for chemistries that could operate within living systems.[1] The field took a significant leap forward in 2008 when two groups, led by Fox and Weissleder, independently reported the IEDDA reaction between tetrazines and strained dienophiles—specifically trans-cyclooctene (B1233481) (TCO) and norbornene—as a highly efficient bioconjugation method.[4][5][6] This reaction, often referred to as tetrazine ligation, is characterized by its extraordinary speed, with second-order rate constants orders of magnitude higher than previously established bio-orthogonal reactions like the Staudinger ligation or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][7]

The core of the reaction involves an electron-deficient tetrazine (the diene) reacting with an electron-rich, strained alkene or alkyne (the dienophile). This is followed by a retro-Diels-Alder reaction that irreversibly releases dinitrogen gas (N₂), driving the reaction to completion.[7][8] The reaction's high specificity stems from the unique reactivity of the tetrazine ring, which does not cross-react with endogenous functional groups found in biomolecules.[1]

Quantitative Data on Core Reactants

The performance of a tetrazine ligation is critically dependent on the specific pairing of the tetrazine and the dienophile. The choice of substituents on the tetrazine ring significantly impacts both the reaction rate and the stability of the molecule in aqueous environments. Electron-withdrawing groups generally increase the reaction rate, while electron-donating groups tend to slow it down but can improve stability.[4]

Table 1: Second-Order Rate Constants (k₂) for Various Tetrazine-Dienophile Pairs

This table summarizes the reaction kinetics for different tetrazine derivatives with common dienophiles. All reactions were conducted in aqueous buffer (PBS, pH 7.4) at 37°C, unless otherwise specified.

| Tetrazine Derivative | Dienophile | k₂ (M⁻¹s⁻¹) | Reference |

| 3,6-di-(2-pyridyl)-s-tetrazine | trans-Cyclooctene (TCO) | ~2,000 | [9] |

| 3-phenyl-6-methyl-1,2,4,5-tetrazine | Vinylboronic acid (VBA) | 0.0003 | [2] |

| 3-(o-hydroxyphenyl)-6-methyl-1,2,4,5-tetrazine | Vinylboronic acid (VBA) | 0.28 | [2] |

| 3,6-diphenyl-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 3.6 | [1] |

| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 118 | [1] |

| 3-(pyrimidin-2-yl)-6-(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 125 | [1] |

| H-substituted tetrazine (scaffold 1) | trans-Cyclooctene (TCO) | 26,000 | [4] |

| H-substituted tetrazine (scaffold 9) | trans-Cyclooctene (TCO) | 30,000 | [6] |

| 3,6-bis(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 10 | [1] |

| Dimethyltetrazine | axial-TCO derivative | 0.54 | [10] |

| Dipyridyl-tetrazine | axial-TCO derivative | 57.70 | [10] |

Table 2: Stability of Tetrazine Derivatives in Aqueous Buffer

The stability of tetrazines is crucial for their application in vivo or in prolonged cell culture experiments. This table presents the stability of various tetrazine derivatives in PBS (pH 7.4) at 37°C.

| Tetrazine Derivative | Stability Metric | Reference |

| Dimethyltetrazine | ~50% hydrolyzed in 14 hours | [11] |

| Dipyridyl-tetrazine | Half-life of 9.6 hours | [11] |

| Dipyridyl-s-tetrazine (2a) | ~60-85% degraded after 12 hours | [2] |

| Pyrimidyl-substituted tetrazines (2f, 2g) | ~60-85% degraded after 12 hours | [2] |

| Phenyl tetrazines (2c, 2h) | >75% remaining after 12 hours | [2] |

| H-substituted tetrazine (Tz 23) | ~70% stable after 10 hours | [5] |

| Tetrazines with electron-donating groups (Tz 15, Tz 16) | >90% stable after 10 hours | [5] |

Key Experimental Protocols

Accurate characterization of new tetrazine derivatives requires standardized protocols for measuring reaction kinetics and stability.

Protocol 1: Determination of Second-Order Rate Constants via Stopped-Flow Spectrophotometry

This method is used to measure the rapid kinetics of the TCO-tetrazine ligation.[4][12]

1. Reagent Preparation: a. Prepare a stock solution of the tetrazine derivative (e.g., 1 mM in DMSO). b. Prepare a stock solution of the TCO derivative (e.g., 20 mM in DMSO). c. On the day of the experiment, dilute the stock solutions in the reaction buffer (e.g., PBS, pH 7.4) to the desired final concentrations. The TCO concentration should be at least 10-fold higher than the tetrazine concentration to ensure pseudo-first-order conditions.

2. Stopped-Flow Measurement: a. Equilibrate the stopped-flow spectrophotometer to the desired temperature (e.g., 37°C).[4] b. Load the tetrazine and TCO solutions into the separate syringes of the instrument. c. Initiate rapid mixing of the two solutions and immediately begin monitoring the decrease in the characteristic absorbance of the tetrazine ring (typically between 510-540 nm) over time. d. Record the absorbance decay trace until the reaction is complete.

3. Data Analysis: a. Fit the absorbance decay data to a single exponential decay function to obtain the observed pseudo-first-order rate constant (k_obs). b. Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the TCO derivative, which was used in excess: k₂ = k_obs / [TCO] .

Protocol 2: Assessment of Tetrazine Stability in Aqueous Buffer

This protocol determines the half-life of a tetrazine derivative under physiological conditions.[2][12]

1. Sample Preparation: a. Prepare a stock solution of the tetrazine derivative in an appropriate solvent (e.g., DMSO). b. Dilute the stock solution into the test buffer (e.g., PBS, pH 7.4) to a final concentration suitable for spectrophotometric or HPLC analysis. A final DMSO concentration of 1-10% is common.[2]

2. Incubation: a. Incubate the tetrazine solution at a constant temperature (e.g., 37°C). b. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the solution.

3. Analysis: a. Analyze the concentration of the intact tetrazine in each aliquot. This is typically done by measuring the absorbance at the tetrazine's λ_max (e.g., 540 nm) or by using reverse-phase HPLC with a diode array detector to separate the parent compound from any degradation products.[2]

4. Data Analysis: a. Plot the percentage of remaining tetrazine as a function of time. b. Determine the half-life (t₁/₂) of the derivative by fitting the data to a first-order decay model.

Applications in Drug Development and Research

The unique properties of tetrazine ligation have led to its widespread adoption in biomedical research and drug development.[4]

-

Pretargeted Imaging and Therapy: This strategy decouples the targeting and payload delivery steps. First, a biomolecule (like an antibody) modified with a dienophile (e.g., TCO) is administered and allowed to accumulate at the target site (e.g., a tumor) while clearing from circulation. Subsequently, a much smaller, rapidly clearing tetrazine carrying an imaging agent (e.g., a radionuclide) or a therapeutic payload is administered.[11] The fast ligation ensures that the payload is captured at the target site, significantly improving the signal-to-background ratio in imaging or reducing off-target toxicity in therapy.

-

Prodrug Activation: Tetrazine chemistry can be used to create prodrugs that remain inert until activated by a bio-orthogonal reaction.[13] In one strategy, a drug is caged with a TCO group. Upon administration of a tetrazine, the ligation reaction triggers a cleavage cascade that releases the active drug with high spatiotemporal precision.[10][13] This approach allows for targeted drug release, minimizing systemic exposure and associated side effects.

-

Live-Cell Imaging: The speed and fluorogenic potential of tetrazine ligations are ideal for real-time imaging in living cells.[4] Fluorogenic probes are designed where a fluorophore is conjugated to the tetrazine ring, causing its fluorescence to be quenched. The IEDDA reaction disrupts this quenching, leading to a "turn-on" of the fluorescence signal upon labeling the target, enabling no-wash imaging of specific biomolecules.[4][7]

Conclusion and Future Outlook

Tetrazine-based bioconjugation has transitioned from a chemical novelty to an indispensable tool in chemical biology, diagnostics, and therapeutics.[4][7] The continuous development of new tetrazine and dienophile variants with fine-tuned kinetics, enhanced stability, and novel functionalities continues to expand the scope of this powerful chemistry. The ability to precisely control chemical reactions in living organisms opens new frontiers for understanding complex biological processes and designing next-generation diagnostics and targeted therapies. As researchers push these tools toward preclinical and clinical studies, the optimization of stability, reactivity, and biocompatibility will remain a key focus of development.

References

- 1. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. dash.harvard.edu [dash.harvard.edu]

- 7. benchchem.com [benchchem.com]

- 8. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Table 1 from Clicking 1,2,4,5-tetrazine and cyclooctynes with tunable reaction rates. | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols for Protein Labeling with Methyltetrazine-PEG5-Alkyne

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyltetrazine-PEG5-Alkyne is a heterobifunctional linker designed for advanced bioconjugation applications. It features two distinct bioorthogonal reactive handles: a methyltetrazine group and a terminal alkyne group, separated by a hydrophilic polyethylene (B3416737) glycol (PEG5) spacer. This configuration allows for a two-step, sequential or orthogonal labeling strategy, making it a versatile tool for creating complex biomolecular constructs, such as antibody-drug conjugates (ADCs), PROTACs, and fluorescently labeled proteins for imaging.

The methyltetrazine moiety participates in an exceptionally fast and selective inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with strained alkenes, most notably trans-cyclooctene (B1233481) (TCO).[1][2] This "click chemistry" reaction is characterized by its rapid kinetics and the ability to proceed under mild, physiological conditions without a catalyst.[1] The terminal alkyne group enables the classic copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), another robust click reaction used to conjugate molecules containing an azide (B81097) group.[3][4]

This document provides two detailed protocols for labeling a protein of interest (POI) with this compound:

-

Strategy A: Reacting a trans-cyclooctene (TCO)-modified protein with the methyltetrazine group of the linker.

-

Strategy B: Reacting an azide-modified protein with the alkyne group of the linker via CuAAC.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical principles and experimental workflows for the two primary labeling strategies.

Caption: Chemical principles of the two labeling strategies.

Caption: Experimental workflow for Strategy A (TCO-Tetrazine Ligation).

Caption: Experimental workflow for Strategy B (CuAAC Ligation).

Experimental Protocols

Strategy A: TCO-First Approach via IEDDA Reaction

This strategy is ideal for applications where a copper catalyst must be avoided, such as in live-cell labeling. It involves first modifying the protein with a TCO group, followed by reaction with the methyltetrazine moiety of the linker.

3.1. Materials and Reagents

-

Protein of Interest (POI)

-

TCO-PEGn-NHS Ester (e.g., TCO-PEG4-NHS)

-

This compound

-

Amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-8.0)

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Quenching Buffer (1 M Tris-HCl, pH 8.0)

-

Desalting spin columns (e.g., 7K MWCO)

-

Size-Exclusion Chromatography (SEC) system or dialysis cassettes for final purification

3.2. Protocol: Step 1 - Protein Modification with TCO

-

Protein Preparation: Dissolve or buffer exchange the POI into an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.[5] Ensure the buffer does not contain primary amines like Tris or glycine, as they will compete with the labeling reaction.[5]

-

Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of TCO-PEGn-NHS Ester in anhydrous DMSO.[5][6] Allow the vial to warm to room temperature before opening to prevent moisture condensation.[7]

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution.[5] Gently mix and incubate for 1 hour at room temperature.[1][6]

-

Quench Reaction: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. Incubate for 5-10 minutes at room temperature to quench any unreacted NHS ester.[1][5]

-

Purification: Remove excess TCO-NHS ester and quenching buffer using a desalting spin column appropriate for the molecular weight of your protein.[5][6] Follow the manufacturer's instructions. The purified TCO-labeled protein is now ready for the next step.

3.3. Protocol: Step 2 - Ligation with this compound

-

Reactant Preparation: In a reaction tube, combine the purified TCO-labeled protein with this compound. A 1.05 to 1.5-fold molar excess of the methyltetrazine linker over the TCO-protein is recommended to ensure complete ligation.[1]

-

Ligation Reaction: Incubate the mixture for 30-60 minutes at room temperature.[2][8] The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.[2]

-

Final Purification: Purify the final protein conjugate to remove any unreacted linker using size-exclusion chromatography or dialysis.[1][9]

-

Characterization and Storage: Confirm the conjugation using methods such as SDS-PAGE or mass spectrometry. Store the final conjugate under conditions optimal for the native protein, typically at 4°C for short-term or -80°C for long-term storage.[1]

Strategy B: Alkyne-First Approach via CuAAC Reaction

This strategy utilizes the robust and efficient copper-catalyzed click reaction. It is well-suited for in vitro conjugations where the presence of a copper catalyst is acceptable.

3.4. Materials and Reagents

-

Protein of Interest (POI)

-

Azide-PEGn-NHS Ester (e.g., Azido-PEG4-NHS Ester)

-

This compound

-

Amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Anhydrous DMSO

-

Quenching Buffer (1 M Tris-HCl, pH 8.0)

-

CuAAC Reagents:

-

Desalting spin columns and SEC/dialysis equipment

3.5. Protocol: Step 1 - Protein Modification with Azide

-

Protein Preparation: Prepare the POI in an amine-free buffer at 1-5 mg/mL, as described in section 3.2.1.[11]

-

Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Azide-PEGn-NHS Ester in anhydrous DMSO.[3][11]

-

Labeling Reaction: Add a 20-fold molar excess of the Azide-NHS ester stock solution to the protein solution.[7][11] Incubate for 1 hour at room temperature.[11]

-

Quench Reaction: Add Quenching Buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes.

-

Purification: Remove excess reagents using a desalting spin column. The purified azide-labeled protein is now ready for conjugation.[11]

3.6. Protocol: Step 2 - Ligation with this compound via CuAAC

-

Reactant Preparation: In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL) and this compound (2- to 10-fold molar excess over the protein).[3][10]

-

Catalyst Premix: In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions. A 1:5 molar ratio of Cu:ligand is common.[10] For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA. Let this stand for 1-2 minutes.[10]

-

Initiate Reaction: Add the catalyst premix to the protein-linker solution to achieve a final copper concentration of approximately 0.1 mM.[12] Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[3][12]

-

Ligation Reaction: Incubate the reaction for 1-2 hours at room temperature, protected from light.[3]

-

Final Purification: Purify the final protein conjugate to remove excess reagents and copper catalyst using size-exclusion chromatography or dialysis.[3][10]

-

Characterization and Storage: Characterize and store the final conjugate as described in section 3.3.4.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the described protein labeling protocols. Values are typical starting points and may require optimization for specific proteins.

Table 1: Protein Functionalization via NHS Ester Chemistry

| Parameter | Recommended Value | Notes | Source(s) |

| Protein Concentration | 1 - 5 mg/mL | Higher concentrations can improve labeling efficiency. | [5][6] |

| Reaction Buffer | Amine-free, pH 7.2 - 8.0 | PBS is a common choice. Avoid Tris and glycine. | [5][7] |

| Molar Excess of NHS Ester | 10 - 20 fold | May require optimization for your specific protein. | [5][6] |

| Reaction Time | 60 minutes | Can be adjusted based on the reactivity of the protein. | [2][6] |

| Reaction Temperature | Room Temperature (20-25°C) | Incubation on ice for 2 hours is also an option. | [5][13] |

Table 2: Bioorthogonal Ligation Reactions

| Parameter | Strategy A (TCO-Tetrazine) | Strategy B (CuAAC) | Source(s) |

| Linker Molar Excess | 1.05 - 1.5 fold (over protein) | 2 - 10 fold (over protein) | [1][3][10] |

| Reaction Time | 30 - 60 minutes | 1 - 2 hours | [2][3] |

| Reaction Temperature | Room Temperature or 37°C | Room Temperature | [1][3] |

| Catalyst Required? | No | Yes (Copper (I)) | [1][4] |

| Final Cu(I) Conc. | N/A | ~0.1 - 0.25 mM | [12] |

| Final Ligand (THPTA) Conc. | N/A | ~0.5 - 1.25 mM (5x Cu) | [10][12] |

| Final Reductant Conc. | N/A | 1 - 5 mM (Sodium Ascorbate) | [3][12] |

| Typical Efficiency | >99% (reported) | Near-quantitative yields | [1][4] |

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Labeling Efficiency | - Inactive NHS ester due to moisture.- Presence of primary amines in the buffer.- Insufficient molar excess of reagent. | - Use fresh, anhydrous DMSO. Warm NHS ester to room temperature before opening.[7]- Buffer exchange protein into an amine-free buffer (e.g., PBS).[5]- Increase the molar excess of the NHS-ester or the linker. |

| Protein Aggregation/Precipitation | - High degree of labeling modifies surface charge.- Unfavorable buffer conditions.- (For CuAAC) Copper-mediated protein damage. | - Reduce the molar excess of the labeling reagent or the reaction time.- Optimize buffer pH and ionic strength.- Ensure a sufficient excess of copper-stabilizing ligand (e.g., THPTA) is used.[10] |

| High Background (CuAAC) | - Non-specific binding of copper or reagents. | - Ensure thorough purification after the reaction using SEC or extensive dialysis.- Include a chelating agent like EDTA in the final purification buffers.[10] |

References

- 1. interchim.fr [interchim.fr]

- 2. broadpharm.com [broadpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. jenabioscience.com [jenabioscience.com]

- 13. assets.fishersci.com [assets.fishersci.com]

Application Notes and Protocols for In Vivo Studies Using Methyltetrazine-PEG5-Alkyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-PEG5-Alkyne is a versatile heterobifunctional linker that plays a crucial role in advanced in vivo applications, particularly in the realm of bioorthogonal chemistry.[1][2][3] This linker features a methyltetrazine moiety, which participates in exceptionally fast and selective inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reactions with strained alkenes like trans-cyclooctene (B1233481) (TCO).[2][4] This reaction is a cornerstone of pre-targeting strategies in diagnostic imaging and radiotherapy.[5][6] The inclusion of a polyethylene (B3416737) glycol (PEG5) spacer enhances solubility and biocompatibility, while the terminal alkyne group provides a handle for further conjugation, for example, through copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC).[7][8]

These application notes provide detailed protocols for utilizing this compound in pre-targeted in vivo imaging and therapy studies, along with representative data and workflow visualizations.

Key Applications

-

Pre-targeted Imaging (PET/SPECT): By conjugating a targeting moiety (e.g., an antibody or small molecule) to a TCO derivative and systemically administering it, followed by a smaller, radiolabeled tetrazine probe, researchers can achieve high tumor-to-background imaging contrast.[9] This approach allows for the use of short-lived radionuclides that would otherwise be incompatible with the long circulation times of antibodies.[10]

-

Pre-targeted Radionuclide Therapy (PRIT): Similar to pre-targeted imaging, this strategy delivers a therapeutic radionuclide conjugated to a tetrazine to a tumor that has been pre-targeted with a TCO-functionalized antibody or other targeting vectors.[5] This method can enhance the therapeutic index by maximizing the radiation dose to the tumor while minimizing systemic toxicity.[11]

-

Drug Delivery: The bioorthogonal nature of the tetrazine-TCO ligation allows for the specific delivery and activation of therapeutic agents at a target site.[2]

Data Presentation

Table 1: Representative In Vivo Biodistribution of a Pre-targeted System

This table summarizes the biodistribution of an ¹¹¹In-labeled tetrazine probe in mice bearing PC3 xenografts, 4 hours after pre-targeting with a TCO-conjugated Gastrin-Releasing Peptide Receptor (GRPR) antagonist. Data is presented as percentage of injected dose per gram of tissue (%ID/g).

| Organ | Pre-targeted Uptake (%ID/g) | Tetrazine Probe Alone (%ID/g) |

| Blood | 0.5 ± 0.1 | 0.2 ± 0.0 |

| Tumor | 3.7 ± 0.1 | 2.5 ± 0.6 |

| Pancreas | 1.2 ± 0.4 | 0.4 ± 0.0 |

| Liver | 1.0 ± 0.1 | 1.1 ± 0.1 |

| Kidneys | 5.8 ± 0.4 | 15.4 ± 6.2 |

| Spleen | 0.3 ± 0.0 | 0.2 ± 0.0 |

| Muscle | 0.2 ± 0.0 | 0.1 ± 0.0 |

| Data adapted from a study on GRPR-expressing cancers. The pre-targeted approach shows significantly higher tumor uptake and lower kidney retention compared to the tetrazine probe alone.[10] |

Table 2: Tumor Uptake Enhancement in a Three-Step Pre-targeting Radiotheranostic Strategy

This table shows the tumor uptake of a ¹⁷⁷Lu-labeled PSMA-targeting tetrazine ([¹⁷⁷Lu]Lu-PSMA-Tz) with and without a TCO-modified signal amplification module in mice with 22Rv1 tumors.

| Time Post-Injection | [¹⁷⁷Lu]Lu-PSMA-Tz Alone (%ID/g) | With Pre-targeting & Amplification (%ID/g) | Fold Increase |

| 48 hours | 5.19 ± 0.26 | 24.33 ± 2.53 | ~4.7 |

| Data adapted from a proof-of-concept radiotheranostic study. The use of a pre-targeting and signal amplification strategy resulted in a nearly five-fold increase in tumor uptake of the therapeutic radiopharmaceutical.[12] |

Experimental Protocols

Protocol 1: General Preparation of a Tetrazine-Labeled Imaging or Therapeutic Agent

This protocol describes the general steps for conjugating this compound to a molecule of interest (e.g., a chelator for radiolabeling) via its alkyne group.

-

Dissolution of Components:

-

Dissolve the this compound in a suitable organic solvent such as DMSO to create a stock solution (e.g., 10 mg/mL).[13]

-

Dissolve the azide-functionalized molecule of interest (e.g., DOTA-azide) in a compatible buffer or solvent.

-

-

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC):

-

If using a strained alkyne, mix the this compound stock solution with the azide-functionalized molecule in a reaction vessel.

-

The reaction can typically proceed at room temperature. Monitor the reaction progress using an appropriate analytical technique such as HPLC or LC-MS.

-

-

Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) (if applicable):

-

In a reaction vessel, combine the this compound, the azide-functionalized molecule, a copper(I) source (e.g., copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate), and a copper-stabilizing ligand (e.g., TBTA).

-

Allow the reaction to proceed at room temperature, monitoring by HPLC or LC-MS.

-

-

Purification:

-

Once the reaction is complete, purify the resulting Methyltetrazine-PEG5-conjugate using reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final product as a solid.

-

-

Radiolabeling (if applicable):

Protocol 2: In Vivo Pre-targeted Imaging in a Tumor Xenograft Mouse Model

This protocol outlines a two-step pre-targeting procedure for in vivo imaging.

-

Animal Model:

-

Use immunodeficient mice (e.g., athymic nude mice) bearing subcutaneous tumor xenografts that express the target of interest (e.g., PC3 cells for GRPR expression).[10]

-

-

Step 1: Administration of TCO-Conjugated Targeting Agent:

-

Administer the TCO-functionalized targeting agent (e.g., an antibody or peptide antagonist) to the mice via intravenous (i.v.) injection. The dose will depend on the specific agent.

-

-

Clearance Period:

-

Step 2: Administration of Radiolabeled Methyltetrazine Probe:

-

Prepare the radiolabeled Methyltetrazine-PEG5-conjugate in a sterile, injectable vehicle (e.g., saline).

-

Administer the radiolabeled tetrazine probe to the mice via i.v. injection.

-

-

Imaging:

-

At various time points post-injection of the tetrazine probe (e.g., 1, 4, 24 hours), perform PET or SPECT imaging to visualize the biodistribution of the radioactivity.

-

-

Biodistribution Analysis (Ex Vivo):

-

After the final imaging time point, euthanize the mice and harvest tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone).

-

Weigh the tissues and measure the radioactivity in each sample using a gamma counter.

-

Calculate the uptake as the percentage of the injected dose per gram of tissue (%ID/g).

-

Mandatory Visualizations

Caption: Pre-targeting experimental workflow.

Caption: GRPR antagonist signaling interference.

References

- 1. A proof-of-concept study on bioorthogonal-based pretargeting and signal amplify radiotheranostic strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methyltetrazine-PEG5-methyltetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. Methyltetrazine-PEG5-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 5. Therapeutic Applications of Pretargeting - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pretargeting (imaging) - Wikipedia [en.wikipedia.org]